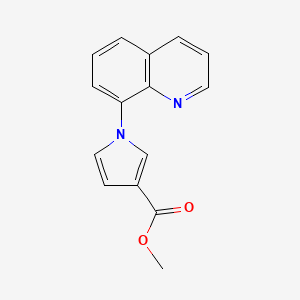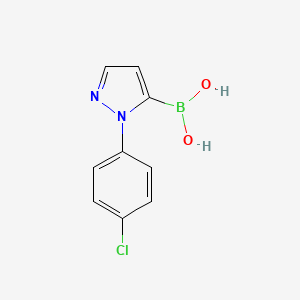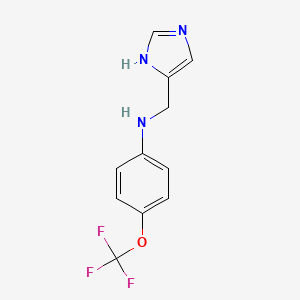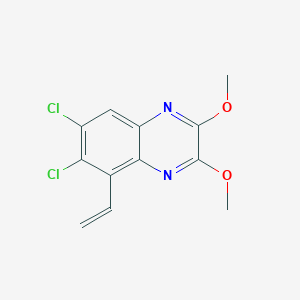![molecular formula C16H16N4O7 B8450895 (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8450895.png)
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a diazo group, a hydroxyethyl group, and a dioxo-azetidinebutanoic acid core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidinebutanoic acid core, followed by the introduction of the diazo and hydroxyethyl groups. The final step involves the esterification with 4-nitrophenylmethanol.
Preparation of Azetidinebutanoic Acid Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring.
Introduction of Diazo Group: The diazo group is introduced using diazo transfer reagents such as diazomethane or tosyl azide under controlled conditions to ensure the stability of the diazo compound.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction, typically using ethylene oxide or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazo group, converting it into an amine or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The diazo group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Methylphenyl)methyl Ester
- (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Chlorophenyl)methyl Ester
Uniqueness
The unique combination of functional groups in (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester, particularly the diazo and hydroxyethyl groups, provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
属性
分子式 |
C16H16N4O7 |
|---|---|
分子量 |
376.32 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl 2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxobutanoate |
InChI |
InChI=1S/C16H16N4O7/c1-8(21)13-11(18-15(13)23)6-12(22)14(19-17)16(24)27-7-9-2-4-10(5-3-9)20(25)26/h2-5,8,11,13,21H,6-7H2,1H3,(H,18,23)/t8-,11-,13-/m1/s1 |
InChI 键 |
WSVPCPKKQRAKMA-XTWCZFFVSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
CC(C1C(NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


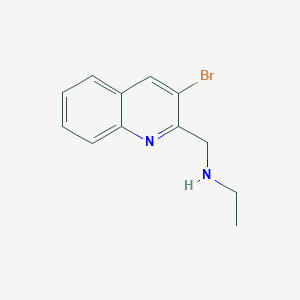
![5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl](/img/structure/B8450825.png)
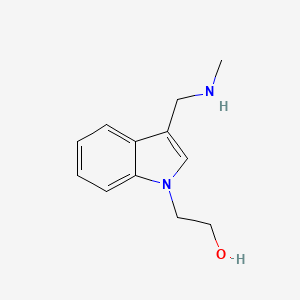
![(6-Amino-5-nitro(2-pyridyl))[2-(methylamino)ethyl]amine](/img/structure/B8450838.png)

![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)
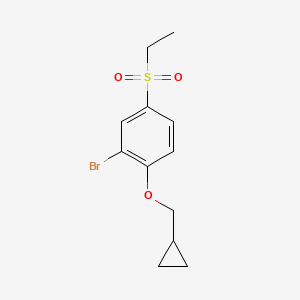
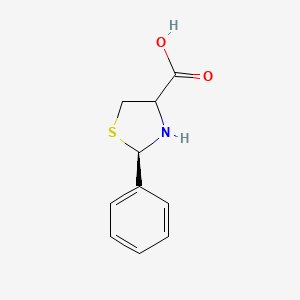
![N-(4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8450868.png)

